molecular formula C7H3Cl2N B1293625 3,4-Dichlorobenzonitrile CAS No. 6574-99-8

3,4-Dichlorobenzonitrile

Cat. No.: B1293625
CAS No.: 6574-99-8
M. Wt: 172.01 g/mol
InChI Key: KUWBYWUSERRVQP-UHFFFAOYSA-N
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Description

3,4-Dichlorobenzonitrile (3,4-DCBN, CAS: 6574-99-8) is an aromatic nitrile with two chlorine substituents at the 3- and 4-positions of the benzene ring. It is a white crystalline solid with a molecular formula of C₇H₃Cl₂N and a molecular weight of 172.01 g/mol. Key physical properties include a melting point of 74–78°C, boiling point of 235.5°C, and density of 1.40 g/cm³ .

Synthesis:
3,4-DCBN is primarily synthesized via gas-phase ammoxidation of 3,4-dichlorotoluene using a VPO/SiO₂ catalyst. Optimal conditions (400°C, air-to-substrate molar ratio of 30:1) yield up to 85.3% under industrial settings .

Applications:
It serves as a critical intermediate in agrochemicals (e.g., herbicides) and pharmaceuticals. For example, it is a precursor for 3,4-difluorobenzonitrile, a key intermediate in the synthesis of cyhalofop-butyl .

Preparation Methods

Preparation Methods

Bromination and Cyanidation Method

One of the prominent methods for synthesizing 3,4-dichlorobenzonitrile involves a two-step process: bromination followed by cyanidation.

  • Step 1: Bromination

    • Starting Material : 1,2-Dichlorobenzene
    • Catalyst : Ferric trichloride (FeCl$$_3$$) or iron powder
    • Reagents : Bromine (Br$$_2$$)
    • Conditions :
      • Temperature: 30-75 °C
      • Time: 1.5-3 hours
      • Molar Ratio: 1,2-Dichlorobenzene to Bromine = 1.0-1.3:1
      • Post-treatment involves extraction with sodium sulfite solution and dichloromethane.
  • Step 2: Cyanidation

    • Reagents : Cuprous cyanide (CuCN)
    • Solvent : N,N-Dimethylformamide (DMF)
    • Conditions :
      • Temperature: 100-150 °C
      • Time: 2-4 hours
      • Molar Ratio: 3,4-Dichlorobromobenzene to Cuprous cyanide = 1:1.0-1.3

This method boasts a molar yield exceeding 85% and a purity above or equal to 98%, making it suitable for industrial applications.

Direct Chlorination Method

Another method involves the direct chlorination of chlorobenzonitrile:

This method is advantageous due to its simplicity and the low cost of raw materials, making it viable for large-scale production.

Reaction of Dichlorobenzotrichloride with Ammonium Halide

A more complex method utilizes dichlorobenzotrichloride:

This method has shown high yields when sulfolane is present in the reaction system, significantly enhancing the efficiency of the conversion process.

Comparative Analysis of Preparation Methods

The following table summarizes key aspects of each preparation method for this compound:

Method Starting Material Yield (%) Purity (%) Advantages Disadvantages
Bromination and Cyanidation 1,2-Dichlorobenzene >85 ≥98 High yield and purity; suitable for industrial use Requires multiple steps
Direct Chlorination Chlorobenzonitrile Not specified Not specified Simple process; low-cost raw materials Limited control over byproducts
Dichlorobenzotrichloride Reaction 3,4-Dichlorobenzotrichloride High Not specified High efficiency with sulfolane Complexity in starting material availability

Chemical Reactions Analysis

Types of Reactions: 3,4-Dichlorobenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Reduction Reactions: It can be reduced to 3,4-dichlorobenzylamine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: It can be oxidized to 3,4-dichlorobenzoic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,4-Dichlorobenzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dichlorobenzonitrile involves its interaction with specific molecular targets. For instance, in its application as a herbicide, it interferes with the synthesis of cellulose in plant cell walls, leading to the death of young seedlings . The compound’s chlorine atoms play a crucial role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3,5-Dichlorobenzonitrile (3,5-DCBN)

  • Physical Properties : Melting point 64–66°C, density 1.498 g/cm³, and higher thermal stability than 3,4-DCBN .
  • Spectroscopy : DFT studies reveal distinct FT-IR and Raman spectra due to symmetrical Cl substitution. For example, C≡N stretching vibrations appear at ~2230 cm⁻¹, with Cl substituents affecting ring vibrational modes .
  • Applications : Used as an internal standard in GC-MS analysis of pesticides like dichlobenil .

2,6-Dichlorobenzonitrile (Dichlobenil)

  • Physical Properties : Higher melting point (143–146°C) and lower solubility in polar solvents compared to 3,4-DCBN .
  • Reactivity : Exhibits herbicidal activity by inhibiting cellulose biosynthesis. Unlike 3,4-DCBN, it is directly used as a pesticide .

3,4-Difluorobenzonitrile (3,4-DFBN)

  • Synthesis : Prepared via halogen-exchange fluorination of 3,4-DCBN using KF and tetraphenylphosphonium bromide in DMI solvent (85% yield at 225°C) .
  • Advantages Over 3,4-DCBN : Enhanced electron-withdrawing effects due to fluorine, making it superior in synthesizing fluorinated agrochemicals like cyhalofop-butyl .

Reaction and Stability Comparison

Halogen-Exchange Reactivity

  • 3,4-DCBN : Undergoes fluorination at elevated temperatures (290°C) in DMI, with catalytic Ph₄PBr improving yields from 11% to >85% .
  • 3,5-DCBN: Limited fluorination reactivity due to meta-Cl positions, which resist nucleophilic substitution .
  • 2,6-DCBN: No reported fluorination; stability under high temperatures makes it suitable for direct pesticidal applications .

Thermal and Chemical Stability

Compound Thermal Stability Reactivity with Nucleophiles
3,4-DCBN Moderate High (Cl substituents activate nitrile)
3,5-DCBN High Moderate (symmetrical Cl reduces activation)
2,6-DCBN Very High Low (steric hindrance from Cl)

Research Findings and Data Tables

Table 1. Key Physical Properties

Compound CAS Number Melting Point (°C) Boiling Point (°C) Density (g/cm³)
3,4-DCBN 6574-99-8 74–78 235.5 1.40
3,5-DCBN 6575-00-4 64–66 283.8* 1.498
2,6-DCBN 1194-65-6 143–146 N/A N/A
3,4-DFBN 64248-62-4 34–36 210–212 1.32

*Estimated value.

Table 2. Fluorination Yields of 3,4-DCBN Under Different Conditions

Catalyst Solvent Temperature (°C) Time (h) Yield (%)
None DMI 225 6 11
Ph₄PBr DMI 225 6 85
Ph₄PBr DMI 290 (pressure) 6 90+

Biological Activity

3,4-Dichlorobenzonitrile (DCBN), with the chemical formula C7_7H3_3Cl2_2N, is an organic compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, applications in research and industry, and relevant case studies that highlight its cytotoxic effects and potential therapeutic uses.

This compound is characterized by two chlorine atoms located at the 3 and 4 positions on the benzene ring, which significantly influences its reactivity and biological interactions. The compound acts primarily as an enzyme inhibitor and a precursor in the synthesis of various bioactive molecules. Its mechanism of action includes interference with cellulose synthesis in plants, making it effective as a herbicide against young seedlings.

Table 1: Comparison of Biological Activities of Related Compounds

CompoundBiological ActivityApplication Area
This compoundEnzyme inhibition, herbicidal activityAgriculture, pharmaceuticals
2,4-DichlorobenzonitrileModerate herbicidal propertiesAgriculture
2,6-DichlorobenzonitrileLess effective as a herbicideAgriculture

Cytotoxic Effects

Recent studies have evaluated the cytotoxic effects of DCBN and related compounds on human cell lines. In a notable study, the cytotoxicity of benzonitrile pesticides—including DCBN—was tested on Hep G2 (liver) and HEK293T (kidney) cells. The results indicated that DCBN exhibits significant cytotoxic effects at varying concentrations, demonstrating a dose-dependent relationship .

Case Study: Cytotoxicity Testing

In vitro tests conducted on Hep G2 cells revealed that exposure to DCBN resulted in decreased cell viability at concentrations above 50 mg/L. The study highlighted that at 100 mg/L, cell viability dropped to approximately 56% after 48 hours .

Toxicity Assessment

The toxicity of DCBN has also been assessed through brine shrimp assays, which serve as a rapid screening method for potential cytotoxic agents. In these assays, DCBN displayed notable toxicity with an LD50 value indicating significant lethality towards Artemia salina (brine shrimp) at concentrations lower than those for many other chlorinated compounds .

Table 2: Toxicity Data from Brine Shrimp Assays

CompoundLD50 (µg/mL)Toxicity Level
This compound6.52Significant toxicity
2,4-Dichlorobenzonitrile>500Low toxicity
2,6-Dichlorobenzonitrile>500Low toxicity

Applications in Research and Industry

DCBN is utilized not only in agriculture but also in pharmaceutical research as a building block for drug development. Its role in synthesizing various organic compounds makes it valuable in medicinal chemistry. Additionally, it is employed in the production of dyes and engineering plastics due to its chemical stability and reactivity .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3,4-dichlorobenzonitrile, and what methodologies ensure high purity?

  • Answer : Two key routes are:

  • Halogen-exchange fluorination : Reacting this compound with spray-dried KF in 1,3-dimethylimidazolidine-2-one (DMI) at 225°C, using tetraphenylphosphonium bromide (Ph₄PBr) as a catalyst. This achieves up to 89% yield under optimized conditions .
  • Ammoxidation of chlorotoluenes : Catalytic ammoxidation of 3,4-dichlorotoluene over VPO/SiO₂ catalysts at elevated temperatures (e.g., 350–400°C) produces this compound via gas-phase reactions .
    • Purification : Use molecular sieves for solvent drying (e.g., DMI) and recrystallization from ethanol to remove unreacted precursors. Monitor purity via NMR and GC-MS .

Q. How do substitution reactions proceed at the meta and para positions of this compound?

  • Answer : The nitrile group acts as a strong electron-withdrawing group, directing electrophilic substitution to the para position. Meta substitution is less favorable due to steric and electronic effects. For example, fluorination via halogen-exchange occurs preferentially at the para chlorine, forming 4-fluoro-3-chlorobenzonitrile as an intermediate before full substitution . Kinetic studies show meta-substitution requires harsher conditions (e.g., >290°C in DMI under pressure) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for halogen-exchange reactions involving this compound?

  • Answer : Yield discrepancies arise from:

  • Catalyst selection : Ph₄PBr improves fluorination efficiency (89% yield) compared to uncatalyzed reactions (11%) .
  • Solvent effects : DMI enhances reactivity over sulfolane due to better KF solubility and thermal stability .
  • KF quality : Spray-dried KF with low moisture content (<0.1%) is critical; residual water deactivates the catalyst .
    • Methodological fix : Pre-dry KF in a microwave oven and use inert gas purging to minimize moisture .

Q. What strategies optimize the ammoxidation of 3,4-dichlorotoluene to this compound over VPO catalysts?

  • Answer : Key parameters include:

  • V/P ratio : A V/P molar ratio of 1:2 maximizes active vanadyl pyrophosphate phases, enhancing NH₃ activation and nitrile formation .
  • Temperature gradients : Stepwise heating (e.g., 350°C → 400°C) minimizes side reactions like over-oxidation to CO₂ .
  • Feed composition : Maintain O₂ and NH₃ at 1:1.5 molar ratios to balance oxidation and ammoxidation pathways .

Q. How does this compound function as a precursor in polymer synthesis, and what are its limitations?

  • Answer : It serves as a crosslinking agent in bismaleimide (BMI) resins. For example, reacting with fluorene-based monomers produces thermally stable polymers (degradation onset >400°C). Limitations include:

  • Reactivity : The nitrile group requires alkaline conditions for nucleophilic attacks, limiting compatibility with acid-sensitive monomers .
  • Byproducts : Residual chloride ions from incomplete substitution can catalyze undesired side reactions during curing .

Methodological & Analytical Questions

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

  • Answer :

  • NMR : ¹H NMR (CDCl₃) shows aromatic protons at δ 7.51–7.76 ppm, with coupling constants confirming substitution patterns .
  • Mass spectrometry : EI-MS (70 eV) gives a base peak at m/z 171 (M⁺) with Cl isotope patterns .
  • XRD : Crystallinity analysis reveals orthorhombic packing (density 1.40 g/cm³) .

Q. How can researchers mitigate safety risks when handling this compound?

  • Answer :

  • PPE : Use nitrile gloves, goggles, and fume hoods to avoid inhalation (R20/21/22) and skin irritation (R36/37/38) .
  • Storage : Seal in moisture-proof containers at 0–6°C to prevent hydrolysis .
  • Waste disposal : Neutralize with NaOH solution to convert nitrile groups to less toxic carboxylates .

Q. Contradiction & Troubleshooting

Q. Why do some fluorination reactions of this compound yield unexpected mono-fluoro products?

  • Answer : Incomplete substitution often results from:

  • Insufficient KF stoichiometry : Use ≥5 equivalents of KF to drive the reaction to completion .
  • Short reaction times : Extend reflux duration beyond 6 hours to achieve full difluorination .
  • Catalyst degradation : Ph₄PBr decomposes above 230°C; replace with thermally stable alternatives like crown ethers .

Q. How do solvent polarity and dielectric constants influence the reactivity of this compound in nucleophilic substitutions?

  • Answer : Polar aprotic solvents (e.g., DMI, ε = 37.5) stabilize transition states in SNAr mechanisms, accelerating substitution. Non-polar solvents (e.g., toluene) favor radical pathways, leading to side products .

Q. Application in Material Science

Q. What role does this compound play in designing high-performance polymers?

  • Answer : It introduces rigidity and thermal stability into polymers like polyimides. For example, incorporation into fluorene-based BMIs increases glass transition temperatures (Tg > 250°C) and reduces dielectric constants (<3.0), making them suitable for aerospace composites .

Properties

IUPAC Name

3,4-dichlorobenzonitrile
Source PubChem
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InChI

InChI=1S/C7H3Cl2N/c8-6-2-1-5(4-10)3-7(6)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUWBYWUSERRVQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2N
Source PubChem
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DSSTOX Substance ID

DTXSID90215944
Record name 3,4-Dichlorobenzonitrile
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Molecular Weight

172.01 g/mol
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CAS No.

6574-99-8
Record name 3,4-Dichlorobenzonitrile
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Record name 3,4-Dichlorobenzonitrile
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Record name 3,4-Dichlorobenzonitrile
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Record name 3,4-DICHLOROBENZONITRILE
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Retrosynthesis Analysis

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